

A Comprehensive Technical Guide to the Chemical Properties of Dibenzosuberenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibenzosuberenone*

Cat. No.: *B194781*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzosuberenone, a tricyclic aromatic ketone, serves as a pivotal scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties make it a valuable precursor for a range of pharmacologically active compounds, most notably tricyclic antidepressants, and a building block for novel organic materials. This technical guide provides an in-depth exploration of the chemical properties of **Dibenzosuberenone**, including its physicochemical characteristics, spectroscopic profile, synthesis, and reactivity. Detailed experimental protocols for its preparation and key reactions are presented, alongside an examination of the signaling pathways of its prominent derivatives.

Physicochemical and Spectroscopic Properties

Dibenzosuberenone, also known as 5H-dibenzo[a,d]cyclohepten-5-one, is a crystalline solid at room temperature. Its core structure consists of a seven-membered ring fused to two benzene rings, with a ketone functional group and a carbon-carbon double bond within the central ring. This extended conjugation influences its chemical and photophysical properties.

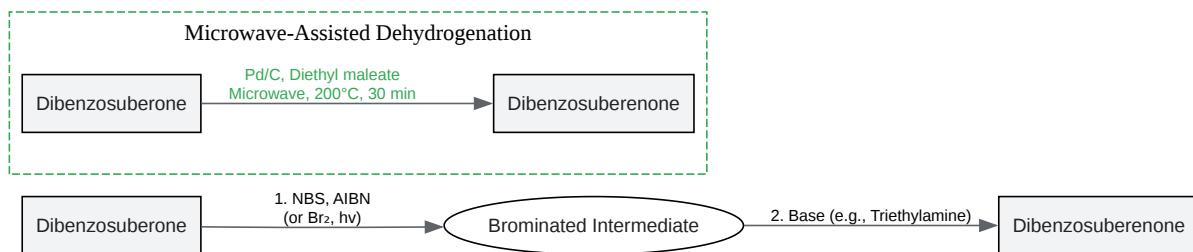
Physical and Chemical Properties

The key physicochemical properties of **Dibenzosuberenone** are summarized in the table below for easy reference.

Property	Value
CAS Number	2222-33-5
Molecular Formula	C ₁₅ H ₁₀ O
Molecular Weight	206.24 g/mol
Appearance	Light yellow powder/crystalline solid
Melting Point	87-88 °C
Boiling Point	210 °C at 3 mmHg
Density	1.2 ± 0.1 g/cm ³
Solubility	Soluble in chloroform and ethyl acetate; Insoluble in water. [1]
LogP	2.49

Spectroscopic Data

The spectroscopic signature of **Dibenzosuberone** is crucial for its identification and characterization.


Spectroscopic Data	Description
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 8.20 (d, 2H), 7.59 (t, 2H), 7.51 (t, 2H), 7.49 (d, 2H), 7.00 (s, 2H). The downfield shift of the aromatic protons is indicative of the deshielding effect of the carbonyl group and the aromatic rings. The singlet at 7.00 ppm corresponds to the vinylic protons of the central seven-membered ring.
¹³ C NMR (CDCl ₃)	Expected signals would include those for the carbonyl carbon (~190-200 ppm), aromatic and vinylic carbons (120-150 ppm). Specific assignments require further experimental data.
Infrared (IR)	A strong absorption band characteristic of the conjugated ketone C=O stretching vibration is expected around 1640-1680 cm ⁻¹ . Bands corresponding to C=C stretching of the aromatic rings and the central ring would appear in the 1450-1600 cm ⁻¹ region. C-H stretching and bending vibrations would also be present.
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) would be observed at m/z = 206. Fragmentation patterns would likely involve the loss of CO (m/z = 178) and subsequent rearrangements of the tricyclic system.

Synthesis and Reactivity

Dibenzosuberenone is most commonly synthesized from its saturated analog, dibenzosuberone, through dehydrogenation. The reactivity of **Dibenzosuberenone** is primarily centered around its carbonyl group and the endocyclic double bond, making it a versatile intermediate for further chemical modifications.

Synthesis of Dibenzosuberenone

The primary route to **Dibenzosuberone** involves the dehydrogenation of dibenzosuberone. [2][3] This can be achieved through several methods, including bromination followed by dehydrohalogenation or catalytic dehydrogenation. A microwave-assisted synthesis offers a rapid and high-yield alternative.[4]

[Click to download full resolution via product page](#)

Synthesis of Dibenzosuberone via Dehydrogenation.

Key Reactions of Dibenzosuberone

The presence of a ketone and a double bond in a strained seven-membered ring makes **Dibenzosuberone** a reactive substrate for various transformations.

- Reactions at the Carbonyl Group: The ketone can undergo typical carbonyl reactions such as reduction to the corresponding alcohol (dibenzosuberenol), Grignard reactions, and Wittig-type olefinations.[5]
- Reactions at the Double Bond: The double bond can participate in cycloaddition reactions, most notably the Diels-Alder reaction, serving as a dienophile.[5] It can also undergo epoxidation and aziridination.

Experimental Protocols

Microwave-Assisted Synthesis of Dibenzosuberone from Dibenzosuberone

This protocol is adapted from a literature procedure for the microwave-assisted dehydrogenation of dibenzosuberone.[\[4\]](#)

Materials:

- Dibenzosuberone
- Palladium on charcoal (10%)
- Diethyl maleate
- Ethanol
- 20% aqueous Potassium Hydroxide (KOH)
- Diethyl ether
- Magnesium sulfate (anhydrous)
- Microwave reactor vials

Procedure:

- In a 10 mL microwave reactor vial, combine dibenzosuberone (e.g., 1 mmol), a catalytic amount of 10% palladium on charcoal, and diethyl maleate (as a hydrogen acceptor).
- Seal the vial and place it in a microwave reactor.
- Irradiate the mixture at 200°C for 30 minutes with a power of 60 W.
- After cooling, transfer the reaction mixture to a round-bottom flask using ethanol.
- Add approximately 5 mL of 20% aqueous KOH and heat the mixture to reflux for 10 minutes to hydrolyze any remaining diethyl maleate.
- Extract the aqueous solution with three portions of diethyl ether (10 mL each).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **Dibenzosuberone** as a yellow wax.

- The product can be further purified by column chromatography on silica gel if necessary.

Inverse Electron-Demand Diels-Alder Reaction of Dibenzosuberenone

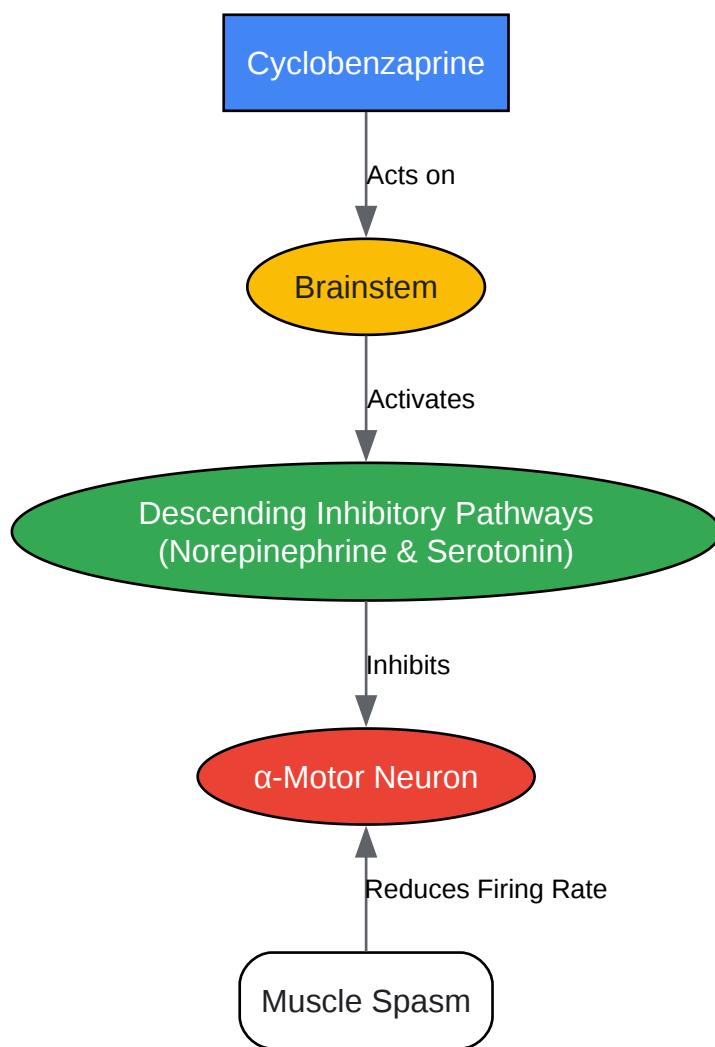
This protocol describes a representative inverse electron-demand Diels-Alder reaction between **Dibenzosuberenone** and a substituted tetrazine, leading to the formation of a dihydropyridazine derivative.[\[5\]](#)

Materials:

- **Dibenzosuberenone**
- 3,6-Disubstituted-1,2,4,5-tetrazine (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine)
- Chloroform (CHCl₃)

Procedure:

- Dissolve **Dibenzosuberenone** (1 equivalent) in chloroform in a round-bottom flask.
- Add the 3,6-disubstituted-1,2,4,5-tetrazine (1 equivalent) to the solution.
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic pink/purple color of the tetrazine.
- The reaction typically proceeds to completion within a few hours.
- Upon completion, the solvent can be removed under reduced pressure.
- The resulting dihydropyridazine product can be purified by column chromatography on silica gel.


Relevance in Drug Development: Signaling Pathways of Derivatives

Dibenzosuberenone is a key intermediate in the synthesis of numerous tricyclic antidepressants and other pharmacologically active molecules.[\[2\]](#)[\[3\]](#) The biological activity of

these derivatives stems from their interaction with various neurotransmitter systems in the central nervous system.

Cyclobenzaprine: A Centrally Acting Muscle Relaxant

Cyclobenzaprine, a well-known muscle relaxant, is structurally related to tricyclic antidepressants and is synthesized from a **Dibenzosuberenone** precursor. It primarily acts on the brainstem to reduce tonic somatic motor activity, thereby alleviating muscle spasms.^[6] Its mechanism is not fully elucidated but is believed to involve the potentiation of norepinephrine and serotonin activity at the level of the brainstem.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. BJOC - Synthesis of dibenzosuberenone-based novel polycyclic π -conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Chemical Properties of Dibenzosuberenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b194781#what-are-the-chemical-properties-of-dibenzosuberenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com